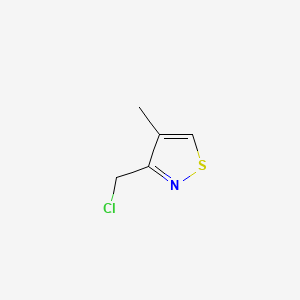

3-(Chloromethyl)-4-methyl-1,2-thiazole

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C5H6ClNS |

|---|---|

Peso molecular |

147.63 g/mol |

Nombre IUPAC |

3-(chloromethyl)-4-methyl-1,2-thiazole |

InChI |

InChI=1S/C5H6ClNS/c1-4-3-8-7-5(4)2-6/h3H,2H2,1H3 |

Clave InChI |

SFDAWXBDEGEJRS-UHFFFAOYSA-N |

SMILES canónico |

CC1=CSN=C1CCl |

Origen del producto |

United States |

Spectroscopic Characterization and Structural Elucidation of 3 Chloromethyl 4 Methyl 1,2 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of 3-(Chloromethyl)-4-methyl-1,2-thiazole, distinct signals would be expected to represent the different types of protons in the molecule. The thiazole (B1198619) ring proton, the chloromethyl protons, and the methyl protons would each produce a unique signal. The chemical shift (δ) of these signals would be influenced by their electronic environment. For instance, the proton on the thiazole ring would likely appear in the aromatic region of the spectrum. The protons of the chloromethyl group (-CH₂Cl) would be expected to show a singlet further downfield due to the electron-withdrawing effect of the adjacent chlorine atom. The methyl group (-CH₃) protons attached to the thiazole ring would also produce a singlet, typically in the upfield region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole-H | ~8.5-9.0 | Singlet |

| -CH₂Cl | ~4.5-5.0 | Singlet |

| -CH₃ | ~2.0-2.5 | Singlet |

Carbon-13 NMR (¹³C NMR) Analysis

A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 3-(Chloromethyl)-4-methyl-1,2-thiazole, four distinct signals would be anticipated, corresponding to the two carbons of the thiazole ring, the chloromethyl carbon, and the methyl carbon. The chemical shifts of the thiazole ring carbons would be located in the downfield region characteristic of aromatic or heteroaromatic carbons. The chloromethyl carbon would appear at a moderate chemical shift, while the methyl carbon would be found in the upfield region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Thiazole C-3 | ~150-160 |

| Thiazole C-4 | ~120-130 |

| Thiazole C-5 | ~145-155 |

| -CH₂Cl | ~40-50 |

| -CH₃ | ~10-20 |

Advanced NMR Techniques for Comprehensive Structural Confirmation

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These 2D NMR experiments reveal correlations between protons and carbons, providing unequivocal evidence for the proposed structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can offer insights into its structure through analysis of fragmentation patterns. The mass spectrum of 3-(Chloromethyl)-4-methyl-1,2-thiazole would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak would be observed, with a characteristic (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for thiazole derivatives often involve the cleavage of the ring or the loss of substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 3-(Chloromethyl)-4-methyl-1,2-thiazole would be expected to display characteristic absorption bands. These would include C-H stretching vibrations for the aromatic thiazole ring and the aliphatic methyl and chloromethyl groups. A C=N stretching vibration, characteristic of the thiazole ring, would also be present. Furthermore, a C-Cl stretching band would be observed, confirming the presence of the chloromethyl group.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (thiazole) | ~3100-3000 |

| C-H stretch (aliphatic) | ~3000-2850 |

| C=N stretch (thiazole) | ~1650-1550 |

| C-Cl stretch | ~800-600 |

Theoretical and Computational Chemistry Studies of 3 Chloromethyl 4 Methyl 1,2 Thiazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods offer a balance between computational cost and accuracy, making them a cornerstone of modern chemical research.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-(Chloromethyl)-4-methyl-1,2-thiazole, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to accurately describe the electronic distribution. irjweb.com The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for 3-(Chloromethyl)-4-methyl-1,2-thiazole (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C=N bond length | ~1.30 Å |

| C-S bond length | ~1.72 Å |

| N-S bond length | ~1.68 Å |

| C-Cl bond length | ~1.79 Å |

| C-C-N bond angle | ~115° |

| C-S-N bond angle | ~93° |

Note: These are estimated values based on general parameters for similar molecules and would require specific DFT calculations for confirmation.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. irjweb.comresearchgate.net

For thiazole (B1198619) derivatives, the HOMO is often localized on the thiazole ring, particularly involving the sulfur and nitrogen atoms, indicating these are likely sites for electrophilic attack. The LUMO is typically distributed over the ring and any electron-withdrawing substituents. nih.gov In 3-(Chloromethyl)-4-methyl-1,2-thiazole, the chloromethyl group would influence the distribution of these orbitals. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors (Illustrative)

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | -0.5 to -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.0 to 7.0 | Chemical reactivity and stability |

| Electronegativity (χ) | 3.5 to 4.5 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.5 to 3.5 | Resistance to change in electron distribution |

Note: These are estimated values and would need to be calculated using a specific DFT functional and basis set.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 3-(Chloromethyl)-4-methyl-1,2-thiazole would involve studying the different spatial arrangements of the chloromethyl group relative to the thiazole ring. This is typically done by rotating the C-C single bond connecting the chloromethyl group to the ring and calculating the energy at each rotational angle. This analysis helps identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal information about conformational flexibility, solvent effects, and intermolecular interactions. While extensive MD studies on this specific molecule are not available, such simulations are commonly used for more complex thiazole-containing systems to understand their behavior in biological or material science contexts. nih.gov

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms. For 3-(Chloromethyl)-4-methyl-1,2-thiazole, a key reaction of interest would be nucleophilic substitution at the chloromethyl group, where the chlorine atom is displaced by a nucleophile. DFT calculations can be used to model the reaction pathway, locate the transition state structure, and calculate the activation energy. nih.gov

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Characterizing the transition state geometry provides crucial information about the mechanism of the reaction (e.g., SN1 vs. SN2). For a primary halide like 3-(Chloromethyl)-4-methyl-1,2-thiazole, an SN2 mechanism is generally expected.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For 3-(Chloromethyl)-4-methyl-1,2-thiazole, characteristic peaks would be expected for the C-H, C=N, C-S, and C-Cl stretching and bending vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (1H and 13C) of the different nuclei in the molecule. These predictions are highly valuable for interpreting experimental NMR spectra and confirming the molecular structure. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This can provide information about the electronic structure and chromophores within the molecule.

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Predicted Feature |

|---|---|

| IR (cm-1) | ~3100 (aromatic C-H), ~1600 (C=N), ~700 (C-Cl) |

| 1H NMR (ppm) | ~7.0-8.0 (thiazole ring proton), ~4.5 (CH2Cl), ~2.5 (CH3) |

| 13C NMR (ppm) | ~150-160 (thiazole ring carbons), ~40 (CH2Cl), ~15 (CH3) |

Note: These are general predictions and the actual values would depend on the solvent and the specific computational method used.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes for 1,2-Thiazole Derivatives

The chemical industry's increasing emphasis on green chemistry is steering the development of new synthetic methodologies for 1,2-thiazole derivatives that are not only efficient but also environmentally benign. researchgate.net Traditional synthesis methods often rely on hazardous reagents and produce significant waste, prompting a shift towards more sustainable alternatives. researchgate.netbepls.com

Current research focuses on several key areas:

Green Solvents and Catalysts: There is a move away from volatile organic solvents towards greener alternatives like water or ionic liquids. bepls.com Recyclable catalysts, such as silica-supported tungstosilicic acid and cross-linked chitosan hydrogels, are being employed to minimize waste and improve cost-effectiveness. bepls.commdpi.com

Energy-Efficient Methods: Techniques like microwave irradiation and ultrasonic-mediated synthesis are gaining traction. researchgate.netbepls.com These methods often lead to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.gov

Novel Catalytic Systems: A significant advancement is the use of metal-free photoredox catalysis. rsc.org For instance, a sustainable synthesis of isothiazoles has been developed using visible light, which proceeds under mild conditions with a broad substrate scope, representing a significant step forward in environmentally friendly N–S bond formation. rsc.org Other innovative catalytic approaches include rhodium-catalyzed transannulation of 1,2,3-thiadiazoles and oxidative annulation of benzimidates with elemental sulfur. rsc.orgorganic-chemistry.org

Atom-Economic Reactions: Multi-component and one-pot reactions are being designed to construct the isothiazole (B42339) ring with high efficiency. bepls.com A metal- and catalyst-free [4+1] annulation, for example, relies on a sequential imine formation/cyclization/aerial oxidation cascade to form the key C-N and S-N bonds in a single operation. organic-chemistry.org

| Sustainable Method | Key Features | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | N–S bond formation from iminyl radicals | Metal-free, visible light | Mild conditions, broad scope, environmentally friendly | rsc.org |

| Rhodium-Catalyzed Transannulation | Conversion of 1,2,3-thiadiazoles with nitriles | Rhodium(II) catalyst | Provides access to a wide variety of isothiazoles | rsc.orgorganic-chemistry.org |

| [4+1] Annulation | Reaction of β-ketodithioesters with NH4OAc | Metal- and catalyst-free, aerial oxidation | High atom economy, operational simplicity | organic-chemistry.org |

| Ultrasonic Irradiation | Hantzsch-type synthesis | Silica supported tungstosilisic acid | Reduced reaction times, high yields, reusable catalyst | bepls.com |

| Biocatalysis | Reaction of thiosemicarbazone with α-haloketones | Recyclable chitosan hydrogel | Mild conditions, reusability, high yields | mdpi.com |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

Beyond synthesis, a major research thrust is to uncover new ways to functionalize the 1,2-thiazole ring, thereby expanding its utility as a versatile building block. This involves exploring the inherent reactivity of the scaffold and developing novel catalytic methods for its transformation.

Key emerging research directions include:

Ring Transformation Reactions: The isothiazole ring can undergo fascinating transformations into other heterocyclic systems. A notable example is the rhodium(II)-catalyzed addition of diazo compounds to 2-substituted isothiazol-3(2H)-ones, which results in a novel carbene addition–ring expansion sequence to yield 3,4-dihydro-1,3-thiazin-4(2H)-ones. rsc.org Such transformations open up pathways to new and complex molecular architectures that would be difficult to access otherwise.

Oxidation and Functionalization of the Sulfur Atom: The sulfur atom in the isothiazole ring can be oxidized to produce reactive isothiazole 1,1-dioxides. These intermediates exhibit unique reactivity; for instance, they can react with sodium azide to form different products, showcasing their potential in synthetic diversification. medwinpublishers.comresearchgate.net

Catalytic Cross-Coupling: While challenging, the development of catalytic methods for the functionalization of the isothiazole core is a significant goal. Research is ongoing to apply modern cross-coupling reactions, such as those catalyzed by palladium, to create C-C and C-N bonds at various positions on the ring, allowing for the introduction of diverse substituents. researchgate.net

Functionalization via Ring-Opening: In some cases, controlled ring-opening of the isothiazole nucleus can provide access to functionalized alkenes or serve as a strategic step in the synthesis of other complex molecules. researchgate.net

| Transformation Type | Starting Material | Reagents/Catalyst | Product | Significance | Reference |

|---|---|---|---|---|---|

| Carbene Addition-Ring Expansion | 2-Substituted isothiazol-3(2H)-ones | Rhodium(II) catalyst, Diazo compounds | 3,4-Dihydro-1,3-thiazin-4(2H)-ones | Access to novel, larger heterocyclic systems | rsc.org |

| Reaction of S-Dioxides | Isothiazole 1,1-dioxides | Sodium azide in acetonitrile | Azide-adducts | Exploits reactivity of oxidized sulfur for further functionalization | medwinpublishers.com |

| Palladium-Catalyzed Alkenylation | 3-Bromoisothiazoles | Alkenes, Pd(OAc)2 | 4-Alkenyl-3-bromoisothiazoles | Demonstrates potential for cross-coupling on the isothiazole ring | researchgate.net |

| Ring Formation from Dithiazoles | N-azinyl-4-chloro-5H-1,2,3-dithiazol-5-imines | Thermolysis (ANRORC type) | Azino-fused thiazoles | Novel ring transformation from related sulfur-nitrogen heterocycles | researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes from traditional batch chemistry to continuous flow platforms represents a paradigm shift in chemical manufacturing. Flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters, improved scalability, and the ability to perform multi-step syntheses in a single, uninterrupted sequence. nih.govakjournals.com

The integration of 1,2-thiazole synthesis into these platforms is an emerging area with significant potential.

Multi-step Synthesis: Automated flow reactors, such as the Syrris AFRICA® synthesis station, have been used to perform sequential reactions, including thiazole (B1198619) formation, deketalization, and subsequent condensation reactions, to produce complex, drug-like molecules in minutes with high yields and without the need to isolate intermediates. nih.govmdpi.com

Use of Heterogeneous Catalysts: Flow systems are ideally suited for use with solid-supported or heterogeneous catalysts. For example, a robust synthesis of 1,2,3-triazoles was established using a copper-on-charcoal catalyst in a packed-bed flow reactor. nih.gov This approach allows for easy separation of the catalyst from the product stream and enables catalyst recycling, enhancing the sustainability of the process. This principle is directly applicable to the catalytic synthesis of 1,2-thiazoles.

Accessing Novel Reaction Conditions: Flow reactors can safely operate at high temperatures and pressures that are often inaccessible in standard laboratory glassware. This capability can accelerate reactions and enable new transformations, potentially leading to more efficient routes to 1,2-thiazole derivatives.

Photochemistry in Flow: The sustainable, visible-light-promoted synthesis of isothiazoles is particularly well-suited for translation to a continuous flow setup. rsc.org The high surface-area-to-volume ratio in microreactors ensures efficient and uniform irradiation of the reaction mixture, often leading to improved yields and shorter reaction times compared to batch photochemical reactions.

| Platform/Technology | Heterocycle | Reaction Sequence | Key Advantages | Reference |

|---|---|---|---|---|

| Syrris AFRICA® Flow Station | 2-(1H-Indol-3-yl)thiazoles | Hantzsch thiazole synthesis → Deketalization → Fischer indole synthesis | Reaction time < 15 min; 38–82% yield over 3 steps; no intermediate isolation | nih.gov |

| Automated Flow Microreactor | 5-(Thiazol-2-yl)-dihydropyrimidinones | Hantzsch thiazole synthesis → Deketalization → Biginelli reaction | Rapid access to complex molecules; in situ use of HBr by-product as catalyst | akjournals.com |

| Packed-Bed Flow Reactor | 1,2,3-Triazoles | Copper-catalyzed azide-alkyne cycloaddition | Use of a recyclable, heterogeneous catalyst (Copper-on-charcoal) | nih.gov |

| Photochemical Flow Setup | Isothiazoles | Visible light-promoted N–S bond formation | Efficient irradiation, improved yields, sustainable metal-free conditions | rsc.org |

Computational Design and Prediction of Novel 1,2-Thiazole Analogues for Specific Applications

In silico methods are becoming indispensable tools in modern chemistry for accelerating the discovery and optimization of new molecules. By using computational models, researchers can design and screen virtual libraries of 1,2-thiazole analogues, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources.

Prominent computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. It is widely used to design 1,2-thiazole derivatives as potential therapeutic agents, for example, by modeling their interactions with the active site of targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer progression. researchgate.netnih.gov

ADMET Prediction: The prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. mdpi.comresearchgate.net Online tools and software are used to calculate physicochemical properties and predict oral bioavailability and potential toxicity, helping to filter out compounds that are likely to fail in later developmental stages. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of newly designed 1,2-thiazole analogues and to identify the key structural features that influence their potency, guiding the rational design of more effective compounds. nih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, conformation, and reactivity of molecules. mdpi.com These studies can provide insights into geometrical parameters, vibrational spectra, and the energies of frontier molecular orbitals (HOMO-LUMO), which helps in predicting a molecule's chemical reactivity and kinetic stability. mdpi.com

| Computational Method | Purpose | Application Area for 1,2-Thiazoles | Key Insights | Reference |

|---|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a biological target | Anticancer agent design (e.g., VEGFR-2 inhibitors) | Identifies key interactions (H-bonds, hydrophobic contacts) in the active site | researchgate.netnih.gov |

| ADMET Prediction | Evaluate drug-likeness and pharmacokinetic properties | General drug discovery | Predicts oral bioavailability, blood-brain barrier penetration, and potential toxicity | mdpi.comresearchgate.net |

| QSAR Modeling | Correlate chemical structure with biological activity | Design of novel antioxidants | Identifies key molecular properties (e.g., mass, polarizability, C-F bonds) influencing antioxidant activity | nih.gov |

| Density Functional Theory (DFT) | Analyze electronic structure, conformation, and reactivity | Characterization of novel derivatives | Calculates optimized geometry, HOMO-LUMO gap, and vibrational frequencies | mdpi.com |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(Chloromethyl)-4-methyl-1,2-thiazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis often involves nucleophilic substitution or cyclization reactions. For example, derivatives of chloromethyl thiazoles can be synthesized using reflux in polar aprotic solvents like DMSO, followed by distillation under reduced pressure and crystallization (e.g., ethanol-water mixtures). Reaction optimization includes adjusting molar ratios of reagents, controlling reflux duration (e.g., 18 hours for similar triazole derivatives ), and using catalysts like glacial acetic acid to enhance electrophilic reactivity. Purity can be improved via recrystallization or column chromatography. Yield improvements (e.g., 65% in triazole syntheses) require careful temperature control and stoichiometric precision .

Q. How can researchers characterize the purity and structural integrity of 3-(Chloromethyl)-4-methyl-1,2-thiazole?

- Methodological Answer : Key techniques include:

- Spectroscopy : H/C NMR to confirm substitution patterns and chloromethyl group placement. IR spectroscopy identifies functional groups (e.g., C-Cl stretches at ~600-800 cm).

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) or melting point determination (e.g., 141–143°C for analogous triazoles ).

- Elemental Analysis : Validates molecular composition (e.g., CHClNS for the compound) .

Q. What are the critical stability considerations for storing 3-(Chloromethyl)-4-methyl-1,2-thiazole?

- Methodological Answer : The compound is sensitive to moisture and hydrolysis due to the reactive chloromethyl group. Store under inert gas (e.g., argon) in airtight containers at –20°C. Solubility in ethanol or DMSO allows stock solutions to be prepared for long-term storage, but repeated freeze-thaw cycles should be avoided. Degradation can be monitored via periodic NMR or TLC .

Advanced Research Questions

Q. How can researchers design biological activity assays for 3-(Chloromethyl)-4-methyl-1,2-thiazole derivatives?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antifungal Screening : Agar diffusion assays with C. albicans.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins.

- Mechanistic Studies : Molecular docking to predict binding to targets like fungal CYP51 or bacterial topoisomerases .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?

- Methodological Answer : Discrepancies often arise from purity differences or measurement conditions. Researchers should:

- Reproduce synthesis using peer-reviewed protocols (e.g., recrystallization from ethanol-water ).

- Cross-validate data with multiple techniques (e.g., DSC vs. capillary melting point).

- Report detailed experimental conditions (e.g., heating rate in DSC) to enable comparisons .

Q. How can structure-activity relationship (SAR) studies be conducted on 3-(Chloromethyl)-4-methyl-1,2-thiazole analogs?

- Methodological Answer :

- Core Modifications : Synthesize derivatives with substituents on the thiazole ring (e.g., methyl, cyclopropyl) to assess steric/electronic effects .

- Bioisosteric Replacement : Replace chlorine with bromine or trifluoromethyl groups to study halogen bonding impacts.

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs. Validate with in vitro assays .

Q. What computational methods are suitable for predicting the reactivity of 3-(Chloromethyl)-4-methyl-1,2-thiazole in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic substitution sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SN2 vs. radical mechanisms).

- Docking Studies : Predict interactions with biological targets or catalysts (e.g., transition-metal complexes) .

Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Intermediate Characterization : Use LC-MS or F NMR (if fluorinated analogs are present) to identify unstable intermediates.

- Byproduct Analysis : Isolate side products via preparative TLC and characterize to revise reaction mechanisms.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to improve selectivity in cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.